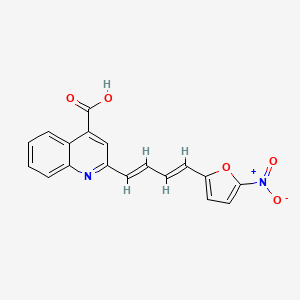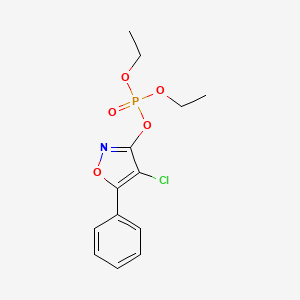
4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate is an organophosphorus compound that features a unique combination of a chloro-substituted isoxazole ring and a diethyl phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate typically involves the reaction of 4-chloro-5-phenylisoxazole with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The diethyl phosphate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative.
Oxidation and Reduction: The isoxazole ring can participate in oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Amino or thio derivatives of the isoxazole ring.
Hydrolysis Products: Phosphoric acid derivatives.
Oxidation and Reduction Products: Various oxidized or reduced forms of the isoxazole ring.
Applications De Recherche Scientifique
4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate involves its interaction with specific molecular targets. The diethyl phosphate group can act as a phosphorylating agent, modifying proteins or other biomolecules. The isoxazole ring may interact with enzymes or receptors, influencing their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5-phenylisoxazole: Lacks the diethyl phosphate group but shares the isoxazole core.
Diethyl phosphorochloridate: Contains the diethyl phosphate group but lacks the isoxazole ring.
5-Phenylisoxazole: Similar structure but without the chloro substituent.
Uniqueness
4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate is unique due to the combination of its chloro-substituted isoxazole ring and diethyl phosphate group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
32306-30-2 |
|---|---|
Formule moléculaire |
C13H15ClNO5P |
Poids moléculaire |
331.69 g/mol |
Nom IUPAC |
(4-chloro-5-phenyl-1,2-oxazol-3-yl) diethyl phosphate |
InChI |
InChI=1S/C13H15ClNO5P/c1-3-17-21(16,18-4-2)20-13-11(14)12(19-15-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
BBCWAAAUDNPDNG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=NOC(=C1Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


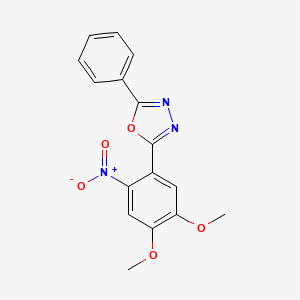
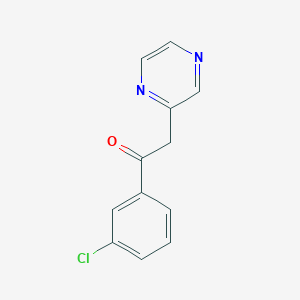

![1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone](/img/structure/B12895690.png)
![Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-](/img/structure/B12895700.png)

![Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine](/img/structure/B12895707.png)
![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
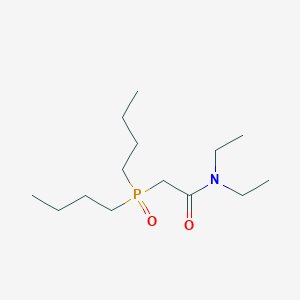
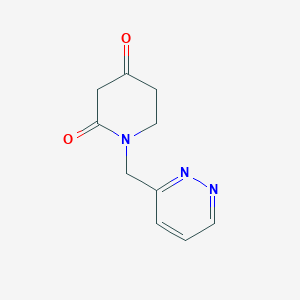
![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid](/img/structure/B12895730.png)
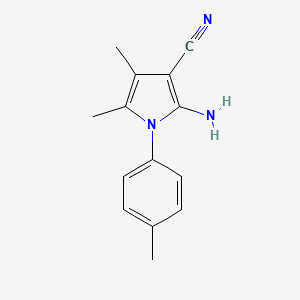
![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
